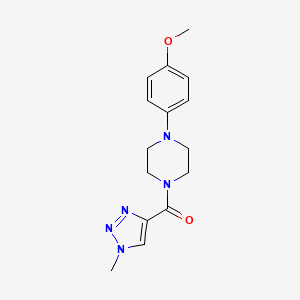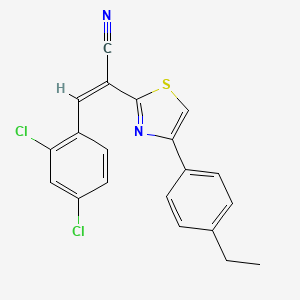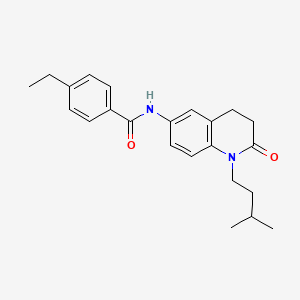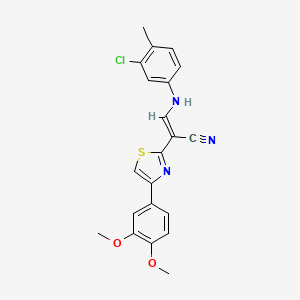![molecular formula C20H23FN2O4S B2499436 N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide CAS No. 1198071-57-6](/img/structure/B2499436.png)
N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is a chemical entity that appears to be designed for biological activity, potentially as a COX-2 inhibitor based on the structural similarities with compounds discussed in the provided papers. COX-2 inhibitors are a class of drugs that selectively inhibit the cyclooxygenase-2 enzyme, which is involved in the inflammation process and pain generation. The presence of a sulfonylamino acetamide moiety is a common feature in COX-2 inhibitors, as seen in the first paper, which reports on the synthesis and biological evaluation of related compounds .
Synthesis Analysis
The synthesis of related methylsulfonyl and sulfamoyl acetamides has been reported, where the authors describe the replacement of an ester moiety with an amide group to yield more stable derivatives with good COX-inhibition properties . Although the exact synthesis of this compound is not detailed, it can be inferred that similar synthetic strategies could be employed, involving multiple steps such as acetylation, ethylation, and condensation reactions, as described in the synthesis of a related compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FAB mass spectrometry, IR, and NMR spectroscopy . X-ray crystallography has been used to determine the molecular structure of some derivatives, which revealed the presence of intra- and intermolecular hydrogen bonds . These structural analyses are crucial for understanding the conformation and electronic behavior of the compounds, which are important for their biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include reduction, acetylation, ethylation, and condensation . Improvements in these reactions have been studied to increase yields and decrease costs, such as using potassium hydroxide instead of sodium hydride and employing a one-pot procedure for reduction and acetylation . These reactions are likely relevant to the synthesis of this compound, although specific details are not provided.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the properties of similar compounds, it can be expected that this compound would exhibit characteristics conducive to its role as a COX-2 inhibitor. This includes the ability to form hydrogen bonds, which is important for binding to the COX-2 enzyme, as well as a certain degree of lipophilicity to cross biological membranes .
科学的研究の応用
Chemical Synthesis and Characterization
N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide, due to its complex chemical structure, is likely involved in research areas focusing on the synthesis and characterization of novel compounds with potential biological activities. The detailed structure suggests it could be related to compounds like modafinil and its derivatives, which are known for their cognitive-enhancing properties (Dowling et al., 2017). These substances have been extensively studied for their thermal degradation and analytical challenges, highlighting the importance of robust analytical methods in pharmaceutical research.
Anticancer and Anti-Inflammatory Research
Compounds structurally similar to this compound have been evaluated for their anticancer, anti-inflammatory, and analgesic activities. For instance, a series of 2-(substituted phenoxy) acetamide derivatives have shown promising results in these areas, with specific derivatives displaying significant anticancer activity against certain cancer cell lines (Rani et al., 2014). This suggests that this compound and its analogs could be of interest in the development of new therapeutic agents targeting cancer and inflammation.
Neuropharmacological Applications
Considering the similarities to modafinil and its analogs, research on this compound might extend into neuropharmacology, specifically focusing on cognitive enhancement and the treatment of sleep disorders. Modafinil and related compounds act by modulating neurotransmitter systems, including dopamine and norepinephrine transporters, which are implicated in wakefulness and cognitive processes (Madras et al., 2006). Investigating this compound in this context could uncover new insights into the mechanisms underlying cognitive enhancement and potential therapeutic applications.
Enzymatic and Metabolic Studies
Compounds with structural features similar to this compound are also valuable in studies exploring enzymatic reactions and drug metabolism. For example, the chemoselective acetylation of amino phenols, relevant to the synthesis of antimalarial drugs, demonstrates the significance of understanding enzyme-catalyzed reactions in drug development (Magadum & Yadav, 2018). Such research can provide essential knowledge for designing more effective and safer pharmaceutical compounds by optimizing their metabolic profiles and minimizing toxic metabolites.
Immunomodulatory Effects
Research on sulfonamide derivatives, including those structurally related to this compound, indicates potential applications in immunology. Compounds like CL 259,763 have shown the ability to modify the reactivity of lymphoid cell populations and enhance the immune response to tumors (Wang et al., 2004). This highlights the potential of this compound in the development of new immunomodulatory therapies.
将来の方向性
特性
IUPAC Name |
N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-16-7-9-17(10-8-16)11-14-28(25,26)23-15-20(24)22-12-4-13-27-19-6-3-2-5-18(19)21/h2-3,5-11,14,23H,4,12-13,15H2,1H3,(H,22,24)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMSSBNDJOUUCQ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)NCCCOC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)NCCCOC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-cyanocycloheptyl)-2-[(2,4-dichlorophenyl)amino]acetamide](/img/structure/B2499354.png)

![10-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-(1-pyrrolidinylcarbonyl)-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-9,11-dione](/img/structure/B2499360.png)
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2499361.png)
![3-(1,1-dioxido-6-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2499364.png)



![N-[1-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2499370.png)
![5-benzyl-3-oxo-2-phenyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2499371.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B2499372.png)

![(Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2499376.png)